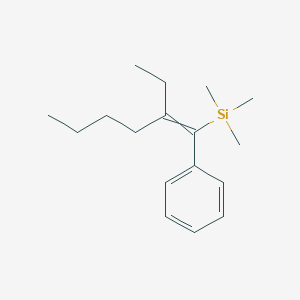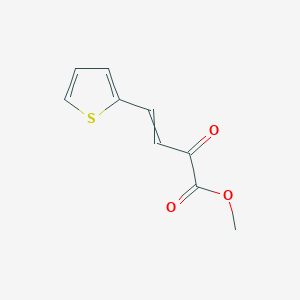![molecular formula C18H26O5 B14338998 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid CAS No. 105613-58-9](/img/structure/B14338998.png)
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid is an organic compound with the molecular formula C18H26O5 It is characterized by the presence of a benzodioxole ring and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a benzodioxole derivative with a suitable halide, followed by hydrolysis and oxidation reactions to introduce the hydroxyhexyl and pentanoic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-[6-(1-Oxohexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid.
Reduction: Formation of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanol.
Substitution: Formation of brominated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with proteins, potentially affecting their function. The benzodioxole ring may interact with cellular membranes or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-[6-(1-Hydroxyhexyl)-1,3-benzodioxol-5-YL]pentanoic acid: A closely related compound with a similar structure.
Benzoic acid derivatives: Compounds with a benzene ring and carboxylic acid group, such as benzoic acid and salicylic acid.
Uniqueness
5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid is unique due to the presence of both a benzodioxole ring and a hydroxyhexyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
105613-58-9 |
|---|---|
Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[6-(1-hydroxyhexyl)-1,3-benzodioxol-5-yl]pentanoic acid |
InChI |
InChI=1S/C18H26O5/c1-2-3-4-8-15(19)14-11-17-16(22-12-23-17)10-13(14)7-5-6-9-18(20)21/h10-11,15,19H,2-9,12H2,1H3,(H,20,21) |
InChI Key |
KKYXTFUAVAILJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC2=C(C=C1CCCCC(=O)O)OCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


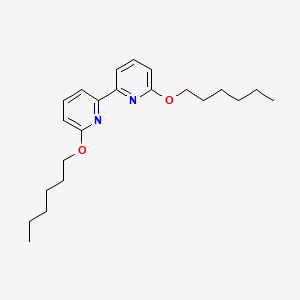
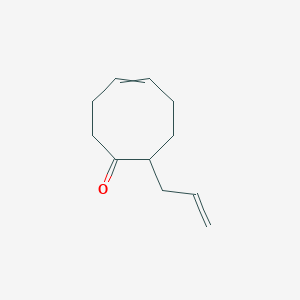
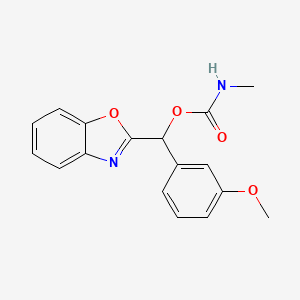
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
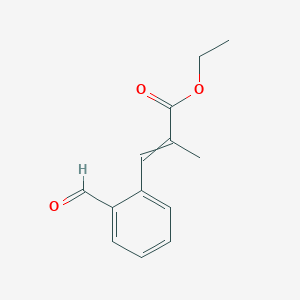

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)

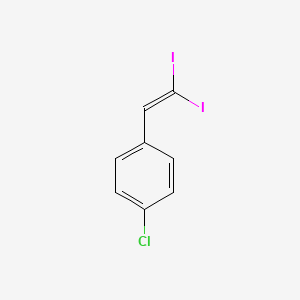
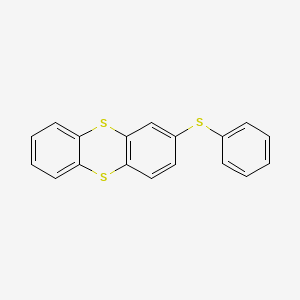
![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
